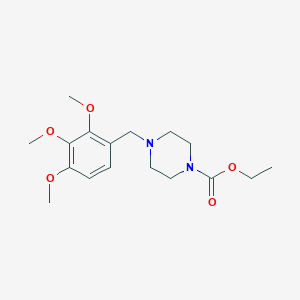

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRSCQFIVQGRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442591 | |

| Record name | AGN-PC-0N7LZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-01-4 | |

| Record name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0N7LZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" CAS number 53531-01-4

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4)

Executive Summary

This compound is a piperazine derivative primarily recognized for its role as a significant process impurity and reference standard in the manufacturing of Trimetazidine, an anti-ischemic therapeutic agent.[1][2][3] Identified as "Trimetazidine Dihydrochloride Impurity H," this compound is critical for the quality control and regulatory compliance of the active pharmaceutical ingredient (API).[1][2] Its structure combines a piperazine core, functionalized with an ethyl carboxylate group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position. Beyond its role in pharmaceutical analysis, it serves as a versatile synthetic intermediate for the development of novel piperazine-based compounds. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and its pivotal role in the context of pharmaceutical drug development.

Physicochemical Properties and Analytical Characterization

The unique substitution pattern of the molecule dictates its chemical behavior, solubility, and spectroscopic properties. A precise understanding of these characteristics is fundamental for its synthesis, detection, and quantification.

Core Chemical Attributes

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 53531-01-4 | [1][2][4] |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][3][4][5] |

| Molecular Weight | 338.40 g/mol | [1][4][6] |

| IUPAC Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | [1][2] |

| Synonyms | Trimetazidine Impurity H, Trimetazidine N-Carboxylic Acid Ethyl Ester | [3][7][8] |

| Topological Polar Surface Area (TPSA) | 60.47 Ų | [4] |

| LogP | 1.9865 | [4] |

| Solubility | Slightly soluble (5.4 g/L) at 25 °C | [7] |

Spectroscopic Profile for Quality Control

Analytical characterization is paramount for confirming the identity and purity of the compound, particularly when it is used as a reference standard. The following spectroscopic data are critical for its validation.

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH ₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH ₃), 4.15 (q, 2H, CH ₂CH₃), 6.55 (s, 2H, aromatic).[1]

-

Infrared (IR) (KBr): Key absorptions are observed at 1699 cm⁻¹ (C=O, urethane carbonyl stretch) and 1275 cm⁻¹ (C-O, ester stretch).[1]

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 column with a mobile phase such as 70:30 Methanol/Water, demonstrating >99% purity for reference standards.[1]

These analytical techniques form a self-validating system for quality control. The distinct signals in the ¹H NMR confirm the presence and connectivity of all proton environments, while the IR spectrum verifies the key functional groups (urethane and ester). HPLC provides a quantitative measure of purity, essential for its role as a certified reference material.

Synthesis and Manufacturing Routes

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, yield, purity requirements, and the availability of starting materials.

Route A: Direct N-Alkylation (Laboratory Scale)

This is a straightforward and common laboratory method involving the direct alkylation of a pre-formed piperazine carbamate with a suitable benzylating agent.

Protocol:

-

Preparation of Electrophile: 2,3,4-trimethoxybenzyl alcohol is converted to 2,3,4-trimethoxybenzyl chloride by reacting it with thionyl chloride in an appropriate solvent like benzene or dichloromethane.[9]

-

Nucleophilic Substitution: Ethyl piperazine-1-carboxylate is reacted with the synthesized 2,3,4-trimethoxybenzyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[10] The reaction is typically performed in a polar aprotic solvent such as THF or acetonitrile.

-

Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography to yield the final compound.

Route B: Reductive Amination followed by Carboxylation (Industrial Preference)

For larger-scale synthesis, a reductive amination pathway is often more efficient and cost-effective. This route is analogous to the industrial synthesis of the parent drug, Trimetazidine.[1][11]

Protocol:

-

Reductive Amination: 2,3,4-trimethoxybenzaldehyde is reacted with an excess of piperazine in the presence of a reducing agent (e.g., H₂ over a catalyst, NaBH₄) to form 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine).[11][12][13] Using hydrogen with a catalyst is common in industrial settings for its efficiency and cleaner workup.[12]

-

Carboxylation: The resulting Trimetazidine is then reacted with ethyl chloroformate in the presence of a base to install the ethyl carboxylate group at the unsubstituted N1 position of the piperazine ring.

-

Workup and Isolation: The product is isolated through extraction and purified by crystallization or chromatography.

The industrial preference for this route stems from the high efficiency of the reductive amination step and the ready availability of the starting aldehyde.[1]

Role in Pharmaceutical Quality & Drug Development

The primary significance of this molecule is not as a therapeutic agent itself, but as a critical tool for ensuring the safety and efficacy of one.

Trimetazidine Impurity H: A Critical Quality Attribute

In the synthesis of Trimetazidine, impurities can arise from side reactions, degradation, or residual starting materials.[14] this compound (Impurity H) is a known process-related impurity. Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled. The presence of impurities can potentially alter the drug's efficacy, safety profile, or stability.[14] Therefore, this compound is manufactured as a high-purity reference standard to:

-

Develop and validate analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Trimetazidine API.

-

Perform routine quality control checks to ensure that levels of Impurity H remain below the limits specified by pharmacopeias (e.g., European Pharmacopoeia). [2]

Mechanism of the Parent Drug: Trimetazidine

To understand the context, it is useful to review the mechanism of Trimetazidine. During myocardial ischemia, a lack of oxygen forces cells to switch from fatty acid oxidation to less efficient anaerobic glycolysis, leading to a drop in intracellular pH and ATP levels, which impairs cardiac function.[15] Trimetazidine is a metabolic modulator that inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[1][15] This inhibition shifts the heart's energy metabolism towards glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving cardiac function under ischemic conditions.[15]

Application as a Synthetic Intermediate

Beyond its role as an impurity standard, the molecule is a functionalized piperazine, a scaffold prevalent in medicinal chemistry. The ethyl carboxylate group acts as a protecting group for the N1 nitrogen but can also be readily hydrolyzed or converted into other functional groups (e.g., amides, alcohols). This makes it a useful starting point for creating libraries of novel 1,4-disubstituted piperazine derivatives for screening in various drug discovery programs.

Conclusion

This compound (CAS 53531-01-4) is a molecule of significant technical importance in the pharmaceutical industry. While it is not an active drug, its identity as "Trimetazidine Impurity H" places it at the center of quality assurance and regulatory compliance for a globally used anti-anginal medication. Its well-defined chemical properties, established synthetic routes, and clear spectroscopic profile enable its production as a high-purity reference standard. This function is indispensable for guaranteeing the safety and consistency of Trimetazidine. Furthermore, its structure offers potential as a versatile intermediate for chemists engaged in the design and synthesis of new therapeutic agents based on the privileged piperazine scaffold.

References

- Benchchem. This compound | 53531-01-4.

- ChemScene. 53531-01-4 | this compound (Trimetazidine Impuruity).

- LGC Standards. This compound.

- ChemicalBook. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.

- Guidechem. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.

- Santa Cruz Biotechnology. Trimetazidine N-Carboxylic Acid Ethyl Ester | CAS 53531-01-4.

- VulcanChem. This compound - 53531-01-4.

- Dove Research & Analytics Laboratory. This compound.

- Google Patents. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.

- PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride.

- Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method.

- Semantic Scholar. Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines.

- Google Patents. United States Patent (19).

- Organic Syntheses. 1-benzylpiperazine.

- National Center for Biotechnology Information. Trimetazidine. PubChem Compound Summary for CID 21109.

- Google Patents. CN102850296B - Preparation method of trimetazidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [lgcstandards.com]

- 3. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester | 53531-01-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - 53531-01-4 | VulcanChem [vulcanchem.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 9. prepchem.com [prepchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 14. jocpr.com [jocpr.com]

- 15. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" molecular structure

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (Trimetazidine Impurity H)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key chemical entity in modern pharmaceutical analysis. Primarily identified as Trimetazidine Impurity H, its significance lies not as an active pharmaceutical ingredient (API) but as a critical reference standard for ensuring the quality and purity of the anti-ischemic drug, Trimetazidine.[1][2][3] This document delves into the molecule's fundamental physicochemical properties, detailed synthetic pathways including industrial-scale methods, and robust analytical techniques for its characterization. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals involved in the synthesis, quality control, and regulatory compliance of piperazine-based pharmaceuticals.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds. Its unique conformational flexibility and ability to engage in various biological interactions make it a cornerstone for developing agents targeting the central nervous system (CNS), cardiovascular system, and infectious diseases.[1] The nitrogen atoms of the piperazine core provide ideal handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Emergence of this compound

This compound (CAS No: 53531-01-4) is a piperazine derivative characterized by an ethyl carboxylate group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position.[1] While it shares structural similarities with various pharmacologically active molecules, its primary role in the pharmaceutical industry is not therapeutic. Instead, it has emerged as a crucial molecule for analytical and quality control purposes.

Primary Role as a Pharmaceutical Reference Standard (Trimetazidine Impurity H)

The most significant application of this compound is as "Trimetazidine Impurity H," a designated impurity reference standard used in the quality control of Trimetazidine Dihydrochloride.[1][2][3][4] Trimetazidine is an anti-anginal agent that works by safeguarding cellular energy metabolism under ischemic conditions.[5] The presence of impurities in an API can significantly impact its safety, efficacy, and stability.[6] Therefore, regulatory bodies mandate strict control and monitoring of these impurities. As a reference standard, this compound allows analytical laboratories to accurately identify and quantify this specific impurity during the manufacturing and release testing of Trimetazidine, ensuring the final drug product meets stringent purity requirements.[1]

Physicochemical Properties and Molecular Structure

Molecular Structure Analysis

The structure combines a piperazine core, functionalized with a lipophilic trimethoxybenzyl group and a polar ethyl carboxylate group. The trimethoxybenzyl moiety is a key structural feature of the parent drug, Trimetazidine, while the ethyl carboxylate group represents a potential synthetic precursor or byproduct.

Caption: 2D representation of the core molecular structure.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 53531-01-4 | [1][4][7][8] |

| IUPAC Name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | [1][3] |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][7][8] |

| Molecular Weight | 338.40 g/mol | [1][7][8] |

| Appearance | Colorless Oil or White to Off-White Solid | [2][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| SMILES | CCOC(=O)N1CCN(CC2=C(C(=C(C=C2)OC)OC)OC)CC1 | [3][7][8] |

| InChI Key | RPRSCQFIVQGRJO-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Strategies

Two primary synthetic routes are documented for the preparation of this compound. The choice between them often depends on the desired scale, purity requirements, and available equipment.

Route 1: Reductive Amination (Industrial Preference)

This one-pot method is favored for its efficiency and scalability, making it suitable for industrial production.[1]

The synthesis proceeds via the initial condensation of 2,3,4-trimethoxybenzaldehyde with ethyl piperazine-1-carboxylate to form an iminium ion intermediate. This intermediate is not isolated but is immediately reduced in situ via catalytic hydrogenation.[1][10] The use of a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure efficiently converts the C=N double bond to a C-N single bond, yielding the final product.[1] This approach avoids the isolation of intermediates, which streamlines the process and often leads to higher overall yields.[1][11]

Caption: Workflow for the reductive amination synthesis route.

-

Reaction Setup: To a suitable pressure reactor, charge 2,3,4-trimethoxybenzaldehyde (1.0 eq) and ethyl piperazine-1-carboxylate (1.1 eq) in an appropriate solvent such as methyl tert-butyl ether (MTBE) or an alcohol.[1]

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5% w/w relative to the aldehyde).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5–10 bar.[1] Heat the reaction mixture to 45–75°C with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Wash the celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil or solid by column chromatography on silica gel or by recrystallization to yield the pure product.

Route 2: Stepwise N-Alkylation

This route offers greater modularity, which can be advantageous for synthesizing analogues, but generally suffers from lower overall yields and requires more purification steps.[1]

This two-step synthesis involves the N-alkylation of ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzyl chloride. The reaction is a standard nucleophilic substitution where the secondary amine of the piperazine derivative attacks the electrophilic benzylic carbon of the chloride, displacing the chloride ion. A base (e.g., NaHCO₃ or triethylamine) is required to neutralize the HCl generated during the reaction. The primary challenge with this route is the potential for side reactions, such as over-alkylation, which complicates purification and reduces the yield.[1]

Caption: Workflow for the stepwise N-alkylation synthesis route.

-

Reaction Setup: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

-

Reagent Addition: Cool the mixture in an ice bath. Add a solution of 2,3,4-trimethoxybenzyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with additional solvent.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthesis is a critical decision based on project goals.

| Parameter | Reductive Amination Route | N-Alkylation Route |

| Overall Yield | 75–85% | 42–50% |

| Purity (Post-Purification) | >99% | 95–98% |

| Key Advantage | One-pot, scalable, high efficiency | Modular, flexible for analogue synthesis |

| Major Limitation | Requires high-pressure equipment | Multiple purification steps, side reactions |

| Cost (Reagents/Solvent) | Moderate (Pd/C catalyst) | Low (common solvents/bases) |

Data synthesized from available literature.[1]

Analytical Characterization and Quality Control

As a reference standard, the identity and purity of this compound must be unequivocally confirmed.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the molecular structure by identifying the chemical environment of all protons.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

1.25 (t, 3H): Methyl protons of the ethyl group.

-

2.45–2.60 (m, 4H): Piperazine ring protons.

-

3.30–3.45 (m, 4H): Piperazine ring protons.

-

3.80–3.95 (s, 9H): Protons of the three methoxy (OCH₃) groups.

-

4.15 (q, 2H): Methylene protons of the ethyl group.

-

6.55 (s, 2H): Aromatic protons.[1]

-

IR spectroscopy is employed to identify key functional groups present in the molecule.

-

Protocol: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. Acquire the spectrum using an FTIR spectrometer.

-

Key Vibrational Frequencies (cm⁻¹):

-

1699 cm⁻¹: Strong absorption corresponding to the carbonyl (C=O) stretch of the carbamate.

-

1275 cm⁻¹: Strong absorption corresponding to the C-O ester stretch.[1]

-

Chromatographic Purity Assessment

HPLC is the gold standard for assessing the purity of pharmaceutical reference materials.

-

Protocol:

-

Acceptance Criteria: Purity should be >99.0% as determined by area normalization.[1]

Biological Context and Significance

Role as an Impurity of Trimetazidine

The primary biological relevance of this compound is indirect, stemming from its status as an impurity of Trimetazidine.[1][2][12] Its presence in the final drug product must be controlled to ensure patient safety and therapeutic consistency. The mechanism by which this impurity could form relates to the synthetic route of Trimetazidine, potentially arising from incomplete reactions or side reactions involving precursors like ethyl piperazine-1-carboxylate.

Mechanism of Action of the Parent Drug (Trimetazidine)

To understand the context, it is useful to review the mechanism of the parent drug. Trimetazidine acts as a metabolic modulator. It inhibits the long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in fatty acid β-oxidation.[1] By partially inhibiting fatty acid oxidation, it shifts the cell's energy production towards glucose oxidation, which is more efficient in terms of oxygen consumption. This action is particularly beneficial under ischemic (low oxygen) conditions, protecting cardiac cells from damage.[1][5]

Potential Pharmacological Interest

While primarily an impurity standard, the compound's structure, featuring a piperazine core, suggests potential for biological activity. Piperazine derivatives are known to interact with various CNS and cardiovascular targets.[1] Preliminary research has explored its potential for cardioprotective and CNS effects, though this is not its established role and requires significant further investigation.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure the safety of laboratory personnel and maintain the integrity of the reference standard.

Hazard Identification

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Stability

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[7][14]

-

Conditions: Keep the container tightly sealed in a dry place.[7] Protect from light.[7] For sensitive materials, storage under an inert gas atmosphere is recommended.

First Aid Measures

-

If Swallowed: Rinse mouth and seek medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[13]

Conclusion

This compound is more than a mere chemical curiosity; it is an indispensable tool in the rigorous world of pharmaceutical quality assurance. Its identity as Trimetazidine Impurity H underscores the critical importance of impurity profiling in drug manufacturing. With well-defined synthetic routes, particularly the efficient reductive amination pathway, and a clear analytical profile, this compound serves as a reliable reference standard. This guide has provided the in-depth technical details necessary for its synthesis, characterization, and safe handling, empowering researchers and scientists to uphold the highest standards of quality and safety in pharmaceutical development.

References

-

Pharmaffiliates. 53531-01-4 | Chemical Name : this compound. [Link]

-

Kassell, N. F., et al. (1996). Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study. Journal of Neurosurgery, 84(5), 764-771. [Link]

-

Marshall, L., & Marshall, S. B. (1995). Pitfalls and Advances from the International Tirilazad Trial in Moderate and Severe Head Injury. Journal of Neurotrauma, 12(5), 929-932. [Link]

-

The RANTTAS Investigators. (1996). A randomized trial of tirilazad mesylate in patients with acute stroke (RANTTAS). Stroke, 27(9), 1453-1458. [Link]

-

Haley, E. C., et al. (1997). A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America. Journal of Neurosurgery, 86(3), 467-474. [Link]

- Google Patents. (1994). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)

-

PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. [Link]

-

Solubility of Things. Ethyl piperazine-1-carboxylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. [Link]

- Google Patents. (1991).

-

Dove Research & Analytics Laboratory. This compound. [Link]

-

ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

- Google Patents. (2013).

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester | 53531-01-4 [chemicalbook.com]

- 3. This compound [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - 53531-01-4 | VulcanChem [vulcanchem.com]

- 9. guidechem.com [guidechem.com]

- 10. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound,53531-01-4-Amadis Chemical [amadischem.com]

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" chemical properties

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and a designated impurity (Impurity H) of the anti-anginal drug Trimetazidine.[1][2] This document is intended for researchers, medicinal chemists, and quality control professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical role in pharmaceutical quality assurance. The guide synthesizes data from established chemical suppliers and pharmacological resources to deliver actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative characterized by a trimethoxybenzyl group attached to one nitrogen and an ethyl carbamate on the other.[1] This structure makes it a crucial reference point in the synthesis and quality control of Trimetazidine.[2][3]

Nomenclature and Chemical Identifiers

A compound's identity is fundamentally established by its nomenclature and registry numbers, which ensure unambiguous communication in research and commerce. The following table summarizes these key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 53531-01-4 | [1][4][5] |

| IUPAC Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | [1][6] |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][4][5] |

| Synonyms | Trimetazidine Impurity H, Trimetazidine N-Carboxylic Acid Ethyl Ester | [1][2] |

| InChI Key | RPRSCQFIVQGRJO-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)N1CCN(CC2=CC=C(OC)C(OC)=C2OC)CC1 | [4] |

Core Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, a combination of reported and computationally predicted values, provides a foundational understanding of this molecule.

| Property | Value | Source(s) |

| Molecular Weight | 338.40 g/mol | [1][4][5] |

| Physical Form | Colorless Oil | [2] |

| Boiling Point | 426.1 ± 45.0 °C (Predicted) | [2] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.91 ± 0.10 (Predicted) | [2] |

| LogP | 1.9865 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 60.47 Ų | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via nucleophilic substitution, specifically the N-alkylation of a piperazine precursor with a suitable benzyl halide. This approach is standard for creating unsymmetrically substituted piperazines.[7]

Retrosynthetic Analysis

The logical disconnection for this target molecule involves breaking the benzylic carbon-nitrogen bond. This leads to two commercially available or readily synthesized starting materials: Ethyl piperazine-1-carboxylate and 2,3,4-trimethoxybenzyl chloride .

Caption: Retrosynthetic approach for the target compound.

Detailed Synthesis Protocol

This protocol is a robust, field-proven method adapted from standard procedures for N-alkylation of piperazine derivatives.[7][8] The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound with a purity of >98%.

Materials:

-

Ethyl piperazine-1-carboxylate (1.0 eq)

-

2,3,4-Trimethoxybenzyl chloride (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Expertise & Experience: K₂CO₃ is chosen as a mild, inexpensive base sufficient to act as a proton scavenger for the HCl byproduct. Its heterogeneous nature simplifies workup as it can be filtered off. Acetonitrile is an ideal polar aprotic solvent that readily dissolves the reactants without participating in the reaction.

-

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

-

Reactant Addition: Dissolve 2,3,4-trimethoxybenzyl chloride (1.05 eq) in 20 mL of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.

-

Expertise & Experience: A slight excess of the alkylating agent ensures the complete consumption of the more valuable piperazine starting material. Dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting oily residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities. The brine wash aids in breaking emulsions and pre-drying the organic layer.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless to pale yellow oil.

-

Purification (if necessary): If TLC or ¹H NMR analysis shows significant impurities, purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Synthesis and Purification Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Overall workflow from synthesis to quality control.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. This section details the expected results and provides a standard protocol for purity assessment.

Spectroscopic Data

The following data are key to confirming the chemical structure.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected shifts are:

-

δ 1.25 (t, 3H, -CH₂CH ₃)

-

δ 2.45–2.60 (m, 4H, piperazine ring protons)

-

δ 3.30–3.45 (m, 4H, piperazine ring protons)

-

δ 3.80–3.95 (s, 9H, three -OCH ₃ groups)

-

δ 4.15 (q, 2H, -CH ₂CH₃)

-

δ 6.55 (s, 2H, aromatic protons)[1]

-

Expertise & Experience: The integration of these peaks (e.g., 3H for the ethyl triplet, 9H for the methoxy singlets) is crucial for confirming the ratio of protons and validating the structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

-

Expected [M+H]⁺: 339.1914 (for C₁₇H₂₇N₂O₅⁺)

-

High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol is a self-validating system for determining the purity of the final compound.

Objective: To determine the purity of this compound by percentage area.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: 70:30 Methanol/Water.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 275 nm (chosen to detect the aromatic ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Step-by-Step Methodology:

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure no system peaks are present at the expected retention time of the analyte.

-

Sample Injection: Inject 10 µL of the prepared sample solution.

-

Data Acquisition: Run the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

-

Trustworthiness: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For a reference standard, this value should be >99%.

-

Application in Pharmaceutical Development

The primary significance of this compound is its role as a process impurity and reference standard in the manufacturing of Trimetazidine.[1][2]

-

Quality Control Standard: Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold be identified, quantified, and controlled. This compound serves as a certified reference material to validate analytical methods (like HPLC) used to monitor the purity of Trimetazidine batches.[1] Its availability allows for accurate quantification of its presence, ensuring the safety and efficacy of the final drug product.[1]

-

Potential Biological Activity: While primarily an impurity, its structural relation to Trimetazidine suggests a shared, albeit likely weaker, pharmacological profile. Trimetazidine improves cellular energy metabolism during ischemic events by inhibiting fatty acid oxidation.[1] Studies on related piperazine derivatives have indicated potential for cardioprotective and liver-protective effects, suggesting that this structural class has therapeutic potential.[1]

Safety and Handling

As a chemical entity used in a laboratory setting, proper handling is paramount.

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- Benchchem. (n.d.). This compound.

- ChemScene. (n.d.). This compound (Trimetazidine Impuruity).

- Pharmaffiliates. (n.d.). This compound.

- VulcanChem. (n.d.). This compound.

- ChemicalBook. (2023). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.

- PrepChem.com. (n.d.). Synthesis of 1-ethyl-6-chloro-7-(4-benzyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- LGC Standards. (n.d.). This compound.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester | 53531-01-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - 53531-01-4 | VulcanChem [vulcanchem.com]

- 6. This compound [lgcstandards.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" spectroscopic data (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Introduction

This compound is a key organic molecule often encountered as a reference standard in the pharmaceutical industry. Specifically, it is recognized as Impurity H of Trimetazidine, an anti-anginal agent.[1][2][3] The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount, making the unambiguous identification of their related impurities a critical aspect of drug development and quality control. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for the structural elucidation of such compounds.

This technical guide offers a detailed examination of the spectroscopic signature of this compound. As a senior application scientist, the focus extends beyond a mere presentation of data to include the rationale behind the spectral features, the experimental considerations for data acquisition, and the logical framework for interpretation. This document is intended for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of this molecule's characterization.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a piperazine ring N-substituted with an ethyl carboxylate (carbamate) group at one nitrogen and a 2,3,4-trimethoxybenzyl group at the other.

The key structural features to be identified by spectroscopy are:

-

Ethyl Carbamate Moiety: Characterized by a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃).

-

Piperazine Ring: A saturated six-membered heterocycle with two nitrogen atoms, leading to characteristic aliphatic proton and carbon signals.

-

2,3,4-Trimethoxybenzyl Moiety: An aromatic ring with three methoxy substituents and a benzylic methylene bridge (-CH₂-Ar).

Caption: Logical workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high solubility for moderately polar organic molecules and its relatively clean spectral window. A high-field spectrometer (e.g., 400 MHz) is employed to achieve better signal dispersion, which is crucial for resolving the complex, overlapping signals of the piperazine ring protons.[1]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to maximize its homogeneity, ensuring sharp, well-resolved peaks.

-

-

Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Utilize a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

-

Data Presentation and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The assignments are based on chemical shift, integration (the area under the peak, proportional to the number of protons), and signal multiplicity (splitting pattern).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl group) |

| 2.45–2.60 | Multiplet (m) | 4H | Piperazine ring protons (-N-CH₂-) |

| 3.30–3.45 | Multiplet (m) | 4H | Piperazine ring protons (-N-CH₂-) |

| 3.80–3.95 | Singlet (s) | 9H | 3 x Ar-OCH₃ (Methoxy groups) |

| 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl group) |

| 6.55 | Singlet (s) | 2H | Aromatic protons (Ar-H ) |

| Data sourced from Benchchem.[1] |

Detailed Analysis:

-

δ 1.25 (t, 3H): This triplet corresponds to the three protons of the methyl group in the ethyl carbamate moiety. It is split into a triplet by the adjacent two methylene protons (n+1 rule, 2+1=3). Its upfield shift is characteristic of an aliphatic methyl group.

-

δ 4.15 (q, 2H): This quartet represents the two methylene protons of the ethyl group. Being attached to an electronegative oxygen atom, these protons are deshielded and appear further downfield. They are split into a quartet by the adjacent three methyl protons (n+1 rule, 3+1=4).

-

δ 2.45–2.60 & 3.30–3.45 (m, 8H total): These broad, complex multiplets are characteristic of the eight protons on the piperazine ring. The complexity arises from several factors: restricted rotation around the N-C(O) amide-like bond and the potential for different chair conformations of the piperazine ring, which can make the protons chemically inequivalent.[4][5] The protons on the carbons adjacent to the carbamate nitrogen are typically shifted further downfield than those adjacent to the benzyl nitrogen.

-

δ 3.80–3.95 (s, 9H): This sharp singlet, integrating to nine protons, is the classic signature of three equivalent methoxy groups attached to the aromatic ring. The absence of splitting indicates no adjacent protons.

-

δ 6.55 (s, 2H): This signal corresponds to the two protons on the aromatic ring. The fact that they appear as a singlet suggests they are chemically equivalent, which is consistent with the substitution pattern.

Caption: Key ¹H NMR signal assignments for the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing a count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Analysis

The protocol is similar to that for ¹H NMR, with adjustments to the spectrometer's acquisition parameters to observe the ¹³C nucleus, which has a much lower natural abundance and sensitivity. A proton-decoupled pulse sequence is standard.

Data Presentation and Interpretation

| Carbon Atom Assignment | Expected Chemical Shift (δ) ppm | Rationale |

| -O-CH₂-C H₃ | ~14-15 | Typical upfield shift for an aliphatic methyl carbon. |

| Piperazine ring carbons (C H₂) | ~45-55 | Aliphatic carbons adjacent to nitrogen. Carbons next to the C=O are more downfield. |

| Benzylic C H₂-Ar | ~55-60 | Aliphatic carbon adjacent to both a nitrogen and an aromatic ring. |

| Ar-OC H₃ | ~56-62 | Methoxy carbons, typically found in this region. |

| -O-C H₂-CH₃ | ~61-63 | Aliphatic carbon bonded to an electronegative oxygen atom. |

| Aromatic C -H | ~98-110 | Aromatic carbons with attached protons, shielded by methoxy groups. |

| Aromatic C -OCH₃ & C -CH₂ | ~120-155 | Quaternary aromatic carbons, shifted downfield by substituents. |

| Carbamate C =O | ~155-157 | Carbonyl carbon of the carbamate group, highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Acquiring an IR Spectrum (KBr Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data Presentation and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 1699 | C=O Stretch (strong) | Carbamate carbonyl |

| 1275 | C-O Stretch (strong) | Ester C-O linkage |

| ~2800-3000 | C-H Stretch (medium) | Aliphatic C-H (piperazine, ethyl, benzyl) |

| ~1100-1300 | C-O Stretch (strong) | Aryl-ether linkages (methoxy) |

| ~1500-1600 | C=C Stretch (variable) | Aromatic ring |

| Data sourced from Benchchem.[1] |

Detailed Analysis:

-

1699 cm⁻¹ (C=O Stretch): This is a very strong and sharp absorption band, which is highly characteristic of a carbonyl group.[6] Its position is consistent with a carbamate functional group, confirming the presence of the ethyl carboxylate moiety on the piperazine nitrogen.

-

1275 cm⁻¹ (C-O Stretch): This strong band corresponds to the stretching vibration of the C-O single bond in the ester/carbamate group.[1] Ethers also show strong C-O stretching absorptions, typically between 1050-1250 cm⁻¹, so this region will also contain contributions from the three methoxy groups.[7]

-

~2800-3000 cm⁻¹ (C-H Stretch): This region will contain multiple peaks corresponding to the stretching vibrations of sp³-hybridized C-H bonds from the ethyl, benzyl, and piperazine groups.[6]

-

~1500-1600 cm⁻¹ (C=C Stretch): Absorptions in this region are expected due to the carbon-carbon stretching vibrations within the aromatic ring.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the complete structural confirmation of this compound. ¹H NMR precisely maps the proton environment, confirming the presence and connectivity of the ethyl, piperazine, and trimethoxybenzyl fragments. IR spectroscopy offers definitive evidence for the critical carbamate and ether functional groups. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for the identification, quality control, and regulatory compliance of this important pharmaceutical reference standard.

References

-

Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available from: [Link]

-

Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. Available from: [Link]

-

Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available from: [Link]

-

Pharmaffiliates. Trimetazidine Dihydrochloride- Impurity H. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a notable piperazine derivative, holds significant interest within the pharmaceutical landscape. Primarily recognized as Trimetazidine Impurity H , its characterization is crucial for ensuring the quality and safety of the anti-ischemic drug, Trimetazidine.[1][2][3][4][5] The meticulous study of this compound's physical properties is not merely a regulatory formality but a fundamental necessity for robust formulation development, stability testing, and impurity profiling. This guide provides a comprehensive overview of the known physical characteristics of this compound and details the experimental methodologies for their determination, grounded in established scientific principles.

Compound Identity and Core Properties

A foundational understanding of a compound begins with its unequivocal identification and core chemical properties. This information serves as the bedrock for all subsequent analytical and formulation endeavors.

| Property | Value | Source |

| IUPAC Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | LGC Standards |

| Synonyms | Trimetazidine Impurity H, 4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic Acid Ethyl Ester | [1][3][4][5] |

| CAS Number | 53531-01-4 | [1][3][4][5] |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [3][4] |

| Molecular Weight | 338.40 g/mol | [3][4] |

Structural Elucidation and Spectroscopic Data

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior. Spectroscopic techniques provide an empirical window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the expected proton signals are:

-

Ethoxy group: A triplet around 1.25 ppm (CH₃) and a quartet around 4.15 ppm (OCH₂).

-

Piperazine ring: A series of multiplets between 2.45 and 3.45 ppm for the N-CH₂ protons.

-

Trimethoxybenzyl group: A singlet for the benzylic protons (CH₂) and distinct singlets for the three methoxy groups (OCH₃) between 3.80 and 3.95 ppm, along with signals for the aromatic protons around 6.55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. Key expected absorbances for this compound include:

-

C=O stretch (ester): A strong absorption band around 1699 cm⁻¹.

-

C-O stretch (ester): An absorption band around 1275 cm⁻¹.

-

C-H stretch (aliphatic and aromatic): Bands in the region of 2800-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 339.19.

Experimental Determination of Physical Characteristics

The following sections detail the standard, field-proven methodologies for determining the key physical properties of a pharmaceutical compound like this compound.

Appearance and Physical State

Causality Behind Experimental Choice: The visual appearance of a substance is its most fundamental physical property. It is the first indicator of purity and can reveal issues such as degradation or polymorphism. This non-destructive test is a critical first step in any analytical workflow. While predicted to be a colorless oil, this must be confirmed experimentally.

Experimental Protocol:

-

Place a small, representative sample of the compound onto a clean, white watch glass or into a clear glass vial.

-

Observe the sample against a white and a black background under good lighting conditions.

-

Record the physical state (e.g., crystalline solid, amorphous powder, oil), color, and clarity.

-

For solids, examine the crystal habit under a microscope if further characterization is required.

Self-Validating System: The protocol is validated by its simplicity and the directness of the observation. Consistency in appearance across different batches is a key indicator of consistent manufacturing.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a highly sensitive indicator of purity for a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities. This technique is fundamental for quality control.

Experimental Protocol (Capillary Method):

-

Ensure the compound is completely dry. If necessary, dry the sample under vacuum.

-

Finely powder a small amount of the solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Caption: Workflow for Melting Point Determination.

Self-Validating System: The use of a calibrated thermometer and a slow heating rate near the melting point ensures accuracy. The sharpness of the melting range provides internal validation of the sample's purity.

Solubility Profile

Causality Behind Experimental Choice: A compound's solubility in various solvents is a critical parameter for drug development. It influences the choice of solvents for synthesis and purification, the design of formulations, and the prediction of bioavailability. A comprehensive solubility profile is therefore essential.

Experimental Protocol (Equilibrium Shake-Flask Method):

-

Select a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetonitrile, and buffers at physiological pH values like 1.2, 4.5, and 6.8).

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid is necessary to ensure saturation.

-

Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This may require centrifugation or filtration through a syringe filter.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in terms of mg/mL or mol/L.

Caption: Shake-Flask Method for Solubility Determination.

Self-Validating System: The use of excess solid ensures that the measured concentration represents the true equilibrium solubility. The validation of the analytical method (HPLC) for quantification provides confidence in the accuracy of the results.

Chromatographic Purity (HPLC)

Causality Behind Experimental Choice: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. Its high resolving power allows for the separation and quantification of the main compound from its impurities. A validated HPLC method is a cornerstone of quality control.

Experimental Protocol (Reverse-Phase HPLC):

-

Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of methanol and a suitable buffer, and degas it thoroughly.

-

Standard and Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment and a working standard solution. Prepare the sample solution to be analyzed at a similar concentration.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used for compounds of this polarity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Determine the retention time of the main peak. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Self-Validating System: The method is validated by assessing its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. System suitability parameters (e.g., peak tailing, theoretical plates) are monitored during each run to ensure the performance of the chromatographic system.

Conclusion

The physical characterization of this compound is a critical undertaking for any researcher or drug development professional working with Trimetazidine. While some core properties are established, a complete profile requires rigorous experimental determination of its appearance, melting point, and solubility. The methodologies outlined in this guide provide a robust framework for obtaining these crucial data points, ensuring scientific integrity and supporting the development of safe and effective pharmaceutical products.

References

-

Veeprho. (n.d.). Trimetazidine EP Impurity H | CAS 53531-01-4. Retrieved from [Link]

- Jefri, M., et al. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering, 349, 012029.

-

Protheragen. (n.d.). Trimetazidine EP Impurity H. Retrieved from [Link]

-

SynZeal. (n.d.). Trimetazidine Impurities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. Primarily identified as a key impurity and synthetic intermediate of the anti-anginal drug Trimetazidine, the direct pharmacological investigation of this specific ester derivative is limited. Consequently, this guide synthesizes information by drawing extensively from the well-established profile of Trimetazidine to infer and contextualize the potential biological activities of its carboxylated analogue. The core focus is on the metabolic modulation within cardiomyocytes, specifically the inhibition of fatty acid β-oxidation, and the subsequent shift towards more oxygen-efficient glucose utilization. This document delves into the mechanistic underpinnings, supported by detailed experimental protocols and data, to provide a robust resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Unveiling a Molecule of Interest

This compound, with the Chemical Abstracts Service (CAS) number 53531-01-4, is a piperazine derivative that has garnered attention primarily as Trimetazidine Dihydrochloride Impurity H. [1]Its molecular structure, featuring a 2,3,4-trimethoxybenzyl group attached to a piperazine ring with an ethyl carboxylate moiety, is central to its chemical properties and, by extension, its putative biological functions. While it serves as a critical reference standard in the quality control of Trimetazidine manufacturing, its structural similarity to the parent drug suggests a comparable pharmacological profile. [1]This guide will, therefore, explore the biological activities of this compound through the lens of Trimetazidine's established mechanism of action.

Compound Profile:

| Property | Value |

| IUPAC Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |

| CAS Number | 53531-01-4 |

| Molecular Formula | C₁₇H₂₆N₂O₅ |

| Molecular Weight | 338.40 g/mol |

The Central Hypothesis: A Metabolic Modulator in the Myocardium

The primary hypothesized biological activity of this compound is its role as a metabolic modulator, particularly in the context of myocardial ischemia. This activity is predicated on the well-documented mechanism of Trimetazidine, which acts as a partial inhibitor of fatty acid oxidation (pFOX).

Under normal physiological conditions, the heart derives the majority of its energy from the β-oxidation of fatty acids. However, during ischemic events where oxygen supply is limited, this metabolic pathway becomes less efficient and can lead to the accumulation of toxic byproducts. Trimetazidine shifts the energy substrate preference of cardiomyocytes from fatty acids to glucose. Glucose oxidation requires less oxygen to produce the same amount of ATP, making it a more efficient energy source during hypoxia. This metabolic switch is the cornerstone of its anti-anginal and cardioprotective effects.

The central enzyme inhibited by Trimetazidine is long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the β-oxidation spiral. It is highly probable that this compound exerts its biological effects through a similar mechanism.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling pathway and metabolic shift induced by the compound.

Caption: Proposed mechanism of metabolic modulation.

In Vitro and Ex Vivo Evidence: Experimental Frameworks

To rigorously assess the biological activity of this compound, a series of established in vitro and ex vivo experimental protocols are essential. These methodologies, primarily developed for the study of Trimetazidine, provide a validated framework for investigation.

In Vitro Assessment of 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition

The cornerstone of the compound's proposed mechanism is its ability to inhibit 3-KAT. A spectrophotometric assay can be employed to quantify this inhibitory activity.

Experimental Protocol: Spectrophotometric 3-KAT Activity Assay

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM KCl.

-

Substrate Solution: 1 mg/mL acetoacetyl-CoA in Assay Buffer.

-

Coenzyme A (CoA) Solution: 1 mg/mL in Assay Buffer.

-

DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

-

Test Compound Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Enzyme Preparation:

-

Isolate mitochondria from rat heart tissue via differential centrifugation.

-

Prepare a mitochondrial lysate by sonication or detergent lysis.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of Assay Buffer.

-

Add 10 µL of the test compound at various concentrations (or vehicle control).

-

Add 10 µL of the mitochondrial lysate (enzyme source).

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of Substrate Solution and 10 µL of CoA Solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 100 µL of DTNB solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of free CoA released, which reacts with DTNB.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Self-Validating System: This protocol includes a vehicle control to establish baseline enzyme activity and a positive control (a known 3-KAT inhibitor) to validate the assay's responsiveness. The use of multiple concentrations of the test compound allows for the determination of a dose-dependent effect, a hallmark of a specific interaction.

Ex Vivo Evaluation of Metabolic Shift: The Langendorff Isolated Heart Model

The Langendorff isolated heart preparation is a powerful ex vivo model to study the direct effects of a compound on cardiac function and metabolism, independent of systemic physiological influences. [2] Experimental Protocol: Langendorff Perfusion for Metabolic Analysis

-

Heart Isolation and Cannulation:

-

Anesthetize a male Sprague-Dawley rat.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

-

Stabilization and Treatment:

-

Allow the heart to stabilize for a 15-20 minute period.

-

Introduce this compound into the perfusate at the desired concentration.

-

-

Induction of Ischemia and Reperfusion:

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of the perfusate (with or without the test compound) for a subsequent period (e.g., 60 minutes).

-

-

Data Collection:

-

Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Collect the coronary effluent to measure metabolic markers like lactate dehydrogenase (LDH) and creatine kinase (CK) as indicators of myocardial injury.

-

-

Metabolic Analysis:

-

At the end of the experiment, freeze-clamp the heart tissue for subsequent analysis of ATP and phosphocreatine levels using high-performance liquid chromatography (HPLC).

-

Workflow Diagram:

Caption: Experimental workflow for the Langendorff isolated heart model.

Cellular and Molecular Investigations: Delving Deeper

To further elucidate the downstream effects of metabolic modulation, cell-based assays are invaluable. The H9c2 rat cardiomyocyte cell line is a commonly used model for these studies.

Assessment of Cellular Viability and Oxidative Stress

Ischemia-reperfusion injury is associated with a surge in reactive oxygen species (ROS). A compound that promotes a more oxygen-efficient metabolism would be expected to mitigate this oxidative stress.

Experimental Protocol: H9c2 Cell-Based Oxidative Stress Assay

-

Cell Culture and Treatment:

-

Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a hypoxia/reoxygenation protocol, to mimic ischemia-reperfusion.

-

-

Measurement of ROS:

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the treated cells compared to the control indicates a reduction in ROS.

-

-

Measurement of Cell Viability:

-

Perform an MTT or similar viability assay to assess the cytoprotective effects of the compound.

-

Quantification of Cellular ATP Levels

A key consequence of the metabolic shift is the preservation of intracellular ATP levels during ischemic stress.

Experimental Protocol: Bioluminescence-Based ATP Assay

-

Cell Culture and Treatment:

-

Culture and treat H9c2 cells with the test compound as described above.

-